molecular formula C15H14N6O B2755995 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 2034544-19-7

(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2755995
CAS No.: 2034544-19-7
M. Wt: 294.318
InChI Key: CVLTWPFTCILWKK-UHFFFAOYSA-N
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Description

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone features a hybrid heterocyclic scaffold combining pyrazolo-pyrazine and triazole moieties linked via a methanone bridge. The 2-phenyl-1,2,3-triazole substituent introduces aromaticity and steric bulk, which may enhance binding affinity in medicinal chemistry contexts or influence solubility. Structural elucidation of such compounds often employs crystallographic tools like the SHELX software suite, which is widely utilized for small-molecule refinement .

Properties

IUPAC Name

6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-15(19-8-9-20-13(11-19)6-7-16-20)14-10-17-21(18-14)12-4-2-1-3-5-12/h1-7,10H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLTWPFTCILWKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a novel class of bioactive molecules that have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic uses.

Chemical Structure and Synthesis

The compound features a pyrazolo[1,5-a]pyrazine core linked to a phenyltriazole moiety. The synthesis typically involves multi-step organic reactions including cyclization and coupling methods. Common synthetic routes include:

  • Formation of Pyrazolo[1,5-a]pyrazine Core : Achieved through cyclization reactions under acidic or basic conditions.
  • Synthesis of Triazole Ring : Typically involves the azide-alkyne cycloaddition reaction.
  • Coupling Reaction : The final step often utilizes coupling agents like EDCI to form the methanone linkage.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Notably, it has been identified as a negative allosteric modulator (NAM) of metabotropic glutamate receptor subtype 2 (mGluR2), which is implicated in various neurological disorders .

Key Mechanisms Include :

  • Modulation of Receptor Activity : By binding to mGluR2, the compound alters receptor conformation and signaling pathways involved in neurotransmission.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit key enzymes involved in cancer cell proliferation and survival.

Pharmacological Properties

Research indicates that this compound exhibits several promising pharmacological properties:

PropertyObservations
Antitumor Activity Demonstrated inhibition of cancer cell lines such as A549 and MCF-7 with IC50 values indicating significant potency .
Neuroprotective Effects Potential to mitigate neurodegenerative processes through modulation of glutamate signaling.
Antimicrobial Activity Preliminary studies suggest activity against various bacterial strains.

Case Studies and Research Findings

  • Antitumor Studies : In vitro studies showed that the compound significantly reduces cell viability in several cancer lines, indicating its potential as a lead compound for cancer therapy. For instance, a study reported IC50 values below 10 µM against A549 lung cancer cells .
  • Neuropharmacology Research : Research has highlighted the role of mGluR2 modulation in treating anxiety and depression. The compound's ability to act as an NAM suggests potential applications in managing these conditions .
  • Antimicrobial Testing : Initial assays demonstrated that the compound exhibits activity against Gram-positive bacteria, suggesting its utility in developing new antimicrobial agents.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrazine exhibit significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy comparable to established antibiotics.

  • Case Study : A study synthesized several pyrazolo derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of traditional antibiotics like penicillin .

Antitumor Potential

The compound has shown promise in cancer research as an antitumor agent. Its ability to inhibit key enzymes involved in cancer cell proliferation has been a focal point of investigation.

  • Case Study : In vitro studies on human cancer cell lines (e.g., MCF-7, HCT-116) revealed that the compound significantly reduced cell viability at specific concentrations. These findings suggest that it may serve as a lead compound for developing new anticancer therapies .

Neuropharmacological Effects

Emerging research suggests that compounds similar to this one may have neuroprotective effects.

  • Case Study : A recent investigation into related pyrazolo compounds indicated potential benefits in models of neurodegenerative diseases by reducing oxidative stress and apoptosis in neuronal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Heterocycle Diversity: The target compound’s pyrazine-triazole system contrasts with thiophene-based analogs (e.g., 7a,7b) and pyranopyrazole-oxazine hybrids . Pyrazine’s nitrogen-rich structure may enhance polarity compared to thiophene’s sulfur-containing aromaticity.
  • Synthetic Routes: Compounds like 7a/7b and the pyranopyrazole-oxazine hybrid are synthesized via one-pot or multi-component reactions, suggesting that the target compound could also be accessible through similar methodologies .
  • Substituent Effects: The 2-phenyl group on the triazole in the target compound introduces steric hindrance absent in 7a/7b (which feature electron-withdrawing cyano/ester groups).
Physicochemical and Functional Properties
  • Solubility: Thiophene-based analogs (e.g., 7a/7b) with polar cyano/ester groups likely exhibit higher aqueous solubility than the target compound’s phenyl-triazole system .
  • Electronic Properties : The pyrazine ring’s electron-deficient nature could facilitate π-π stacking interactions, whereas the oxazine moiety in ’s compound may participate in hydrogen bonding .
  • Biological Relevance: Triazoles are known for antimicrobial and anticancer activity, while pyranopyrazoles () are explored for anti-inflammatory properties. The target compound’s combined motifs may offer dual functionalities .

Research Findings and Hypotheses

  • Structural Analysis : Crystallographic data for similar compounds (e.g., 7a/7b) could guide modeling of the target compound’s conformation using SHELX-based refinement .
  • Reactivity : The absence of electron-withdrawing groups on the target compound’s triazole (compared to 7a/7b) may reduce susceptibility to nucleophilic attack, enhancing stability .

Q & A

Q. How to reconcile conflicting cytotoxicity data in different cell lines?

  • Hypothesis : Differential expression of efflux transporters (e.g., P-gp) affects intracellular accumulation. Validate using transporter inhibitors (e.g., verapamil) and flow cytometry .

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